BENGHE Foundational & Exploratory

Check Availability & Pricing

Characterization of 3-Formyl Nevirapine: An In-
Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Formyl Nevirapine

Cat. No.: B141980

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and
characterization of the 3-Formyl Nevirapine impurity. Adherence to strict purity thresholds is
critical for the safety and efficacy of active pharmaceutical ingredients (APIs). Understanding
the impurity profile of a drug substance like Nevirapine, a non-nucleoside reverse transcriptase
inhibitor, is a regulatory expectation and a scientific necessity. This document outlines a
systematic approach to the characterization of 3-Formyl Nevirapine, a potential process-
related impurity or degradation product.

Introduction to Nevirapine and Impurity Profiling

Nevirapine is an antiviral medication used in the treatment of HIV-1 infection.[1] The
manufacturing process and storage of Nevirapine can lead to the formation of various
impurities that may impact its therapeutic effect and safety profile.[1][2] Regulatory bodies like
the International Council for Harmonisation (ICH) have established stringent guidelines for the
reporting, identification, and qualification of impurities in new drug substances.[3]

The 3-Formyl Nevirapine impurity, chemically named 11-Cyclopropyl-6,11-dihydro-4-methyl-6-
oxo-5H-dipyrido[3,2-b:2',3'-e][3][4]diazepine-3-carboxaldehyde, is a potential impurity that
requires thorough characterization. This guide details the analytical methodologies and
proposes a workflow for its definitive identification.
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Physicochemical Properties of 3-Formyl Nevirapine

A foundational step in characterization is understanding the basic physicochemical properties
of the impurity.

Property Value Source

11-Cyclopropyl-6,11-dihydro-4-
methyl-6-oxo-5H-dipyrido[3,2-

Chemical Name ) ) Commercial Supplier
b:2',3'-e][3][4]diazepine-3-
carboxaldehyde
Molecular Formula C16H14N4O2 Commercial Supplier
Molecular Weight 294.31 g/mol Commercial Supplier
CAS Number 174532-77-5 Commercial Supplier

Proposed Formation Pathway

The 3-Formyl Nevirapine impurity could potentially be formed through the oxidation of the
methyl group at the 3-position of a Nevirapine precursor or through the degradation of
Nevirapine itself under oxidative stress. The following diagram illustrates a plausible formation
pathway from a hypothetical precursor.
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Caption: Proposed oxidation pathway for the formation of 3-Formyl Nevirapine.

Analytical Characterization Strategy

A multi-faceted analytical approach is essential for the unambiguous characterization of any
pharmaceutical impurity. The following sections detail the proposed analytical techniques and
expected results for 3-Formyl Nevirapine.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid
Chromatography (UHPLC) are the primary techniques for separating impurities from the API. A
stability-indicating method should be developed to resolve 3-Formyl Nevirapine from
Nevirapine and other known impurities.

Table 1: Proposed HPLC/UHPLC Method Parameters
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Parameter Proposed Condition

C18 reverse-phase (e.g., 150 mm x 4.6 mm, 3.5

Column
Hm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 240 nm[4][5]
Injection Volume 10 uL

Expected Results: The 3-Formyl Nevirapine impurity, being more polar than Nevirapine due to
the aldehyde group, is expected to have a shorter retention time.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation
pattern of an impurity, aiding in its structural elucidation.

Table 2: Predicted Mass Spectrometric Data for 3-Formyl Nevirapine
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lonization Mode Predicted m/z Interpretation
ESI+ 295.12 [M+H]*
ESI+ 317.10 [M+Na]*

Fragmentation Analysis: Tandem MS (MS/MS) experiments would be crucial to confirm the
structure. Key fragment ions would be expected from the loss of the cyclopropyl group and

cleavage of the diazepine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, including the
connectivity of atoms and the chemical environment of protons and carbons.

Table 3: Predicted *H and 3C NMR Chemical Shifts for 3-Formyl Nevirapine
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Predicted Chemical

Nucleus . Multiplicity Assignment
Shift (6, ppm)
Aldehyde proton (-
1H ~10.1 s yeep (
CHO)
H ~85-7.0 m Aromatic protons
Cyclopropyl methine
1H ~3.5 m yelopropy
proton
H ~2.5 S Methyl protons (-CHs)
Cyclopropyl
1H ~1.0-0.5 m yelopropy
methylene protons
Aldehyde carbonyl
13C ~190
carbon
Amide carbonyl
13C ~165
carbon
13C ~155- 110 Aromatic carbons
Cyclopropyl methine
1 30 yclopropy
carbon
13C ~20 Methyl carbon
Cyclopropyl
15 10 yclopropy

methylene carbons

Note: Predicted chemical shifts are estimates and would require experimental confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for 3-Formyl Nevirapine
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch
~1710 Strong Aldehyde C=0 stretch
~1660 Strong Amide C=0 stretch
~1600, ~1480 Medium-Strong Aromatic C=C stretch

Experimental Protocols

Detailed experimental protocols are essential for the reproducible characterization of impurities.

HPLC Method Development and Validation

System Preparation: The HPLC system is equilibrated with the initial mobile phase
composition (80% A, 20% B) for at least 30 minutes.

Sample Preparation: A stock solution of the sample containing the suspected 3-Formyl
Nevirapine impurity is prepared in a suitable solvent (e.g., acetonitrile/water) at a
concentration of approximately 1 mg/mL.

Injection and Data Acquisition: The sample is injected onto the column, and the
chromatogram is recorded at the specified detection wavelengths.

Method Optimization: The gradient, flow rate, and mobile phase composition are adjusted to
achieve optimal separation of the impurity from the APl and other components, with a
resolution of >2.

Validation: The method is validated according to ICH guidelines for specificity, linearity,
accuracy, precision, and robustness.

LC-MS Analysis

Interface with HPLC: The outlet of the HPLC column is connected to the electrospray
ionization (ESI) source of the mass spectrometer.
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o MS Parameter Optimization: The ESI source parameters (e.g., capillary voltage, gas flow,
temperature) are optimized to maximize the signal of the [M+H]* ion of the impurity.

» Data Acquisition: Mass spectra are acquired in full scan mode to determine the molecular
weight.

e MS/MS Analysis: The [M+H]* ion is isolated and fragmented to obtain the product ion
spectrum for structural confirmation.

NMR Sample Preparation and Analysis

« |solation of Impurity: The 3-Formyl Nevirapine impurity is isolated from the bulk sample
using preparative HPLC.

o Sample Preparation: Approximately 5-10 mg of the isolated impurity is dissolved in a suitable
deuterated solvent (e.g., DMSO-ds or CDCIs).

o Data Acquisition: H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on
a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Data Analysis: The spectra are processed and analyzed to assign all proton and carbon
signals and to confirm the chemical structure.

IR Spectroscopy

o Sample Preparation: A small amount of the isolated impurity is mixed with KBr powder and
pressed into a pellet, or analyzed as a thin film on a suitable substrate.

o Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm™1,

o Data Analysis: The characteristic absorption bands are identified and assigned to the
corresponding functional groups.

Workflow for Impurity Characterization

The following diagram provides a logical workflow for the characterization of an unknown
impurity, such as 3-Formyl Nevirapine, in a drug substance.
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Caption: General workflow for the characterization of a pharmaceutical impurity.
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Conclusion

The thorough characterization of impurities is a critical aspect of drug development and
manufacturing. This guide has provided a comprehensive, albeit partially hypothetical,
framework for the identification and characterization of the 3-Formyl Nevirapine impurity. By
employing a combination of chromatographic and spectroscopic techniques, and following a
logical workflow, researchers and scientists can confidently identify and quantify this and other
potential impurities in Nevirapine, ensuring the quality, safety, and efficacy of this important
antiretroviral drug. The use of orthogonal analytical techniques is paramount for the
unambiguous structural elucidation and confirmation of any pharmaceutical impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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